1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound known for its unique structure and properties This compound features a pyrazolo[3,4-b]pyridin-6-one core with a 2,6-difluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired pyrazolo[3,4-b]pyridin-6-one core. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. For example, a notable method involves the use of palladium-catalyzed cross-coupling reactions to introduce aryl groups effectively. The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its bioactive properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase-3 activity and interfering with microtubule assembly at concentrations as low as 1.0 μM .
Summary of Biological Evaluations
The following table summarizes the biological evaluations conducted on this compound:
Cell Line | IC50 (μM) | Mechanism | Reference |
---|---|---|---|
MDA-MB-231 | 10.0 | Induces apoptosis (caspase-3 activation) | |
A549 | 8.5 | Microtubule destabilization | |
HCT-116 | 12.0 | Apoptosis induction |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vitro Studies : One study demonstrated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells at concentrations of 1.0 μM and higher. The study reported enhanced apoptotic markers and cell cycle arrest in the G2/M phase .
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in tumor growth inhibition in xenograft models of breast cancer. The results indicated a promising therapeutic index with minimal toxicity observed in normal tissues .
Properties
Molecular Formula |
C12H7F2N3O |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H7F2N3O/c13-8-2-1-3-9(14)11(8)17-12-7(6-15-17)4-5-10(18)16-12/h1-6H,(H,16,18) |
InChI Key |
ZIPVTIKEOYYQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
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